

Application Notes and Protocols: Total Synthesis of Isotetrandrine and its Analogues

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Compound of Interest		
Compound Name:	Isotetrandrine	
Cat. No.:	B10761902	Get Quote

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These application notes provide a detailed overview of the total synthesis of the bisbenzylisoquinoline alkaloid **Isotetrandrine** and its analogues. This document includes summaries of quantitative data, detailed experimental protocols for key reactions, and visualizations of the synthetic pathways and relevant biological signaling cascades.

Introduction

Isotetrandrine, a member of the bisbenzylisoquinoline alkaloid family, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[1] Structurally, it possesses a macrocyclic core formed by two benzylisoquinoline units linked by two diaryl ether bonds. The total synthesis of **Isotetrandrine** and the development of its analogues are crucial for further pharmacological investigation and the development of novel therapeutic agents. This document outlines a modular synthetic approach and explores the structure-activity relationships of synthesized analogues.

Total Synthesis of Isotetrandrine

The total synthesis of **Isotetrandrine** is a multi-step process that can be approached through various routes. A common and effective strategy involves the synthesis of two key tetrahydroisoquinoline intermediates followed by their coupling to form the characteristic bisbenzylisoquinoline macrocycle. Key reactions in this process include the N-acyl Pictet-Spengler condensation to form the tetrahydroisoquinoline moieties and copper-catalyzed



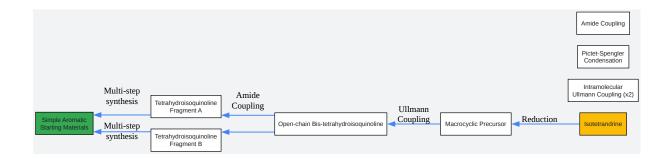


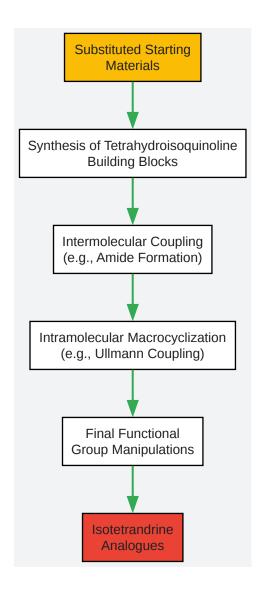
Ullmann couplings for the diaryl ether formations.[2] An efficient racemic total synthesis can be achieved in approximately 12 steps from commercially available building blocks.[2]

Retrosynthetic Analysis

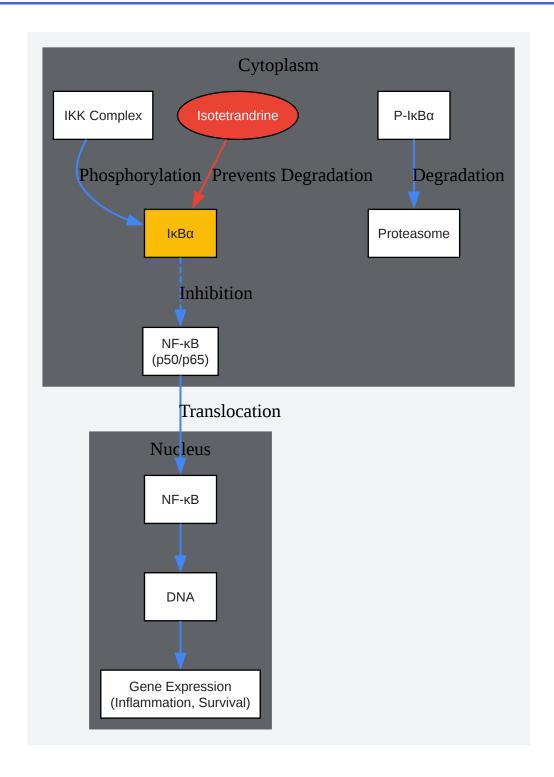
A representative retrosynthetic analysis for **Isotetrandrine** is depicted below. The strategy involves disconnecting the macrocycle at the two diaryl ether linkages and one of the isoquinoline C1-N2 bonds, leading back to simpler, commercially available starting materials.



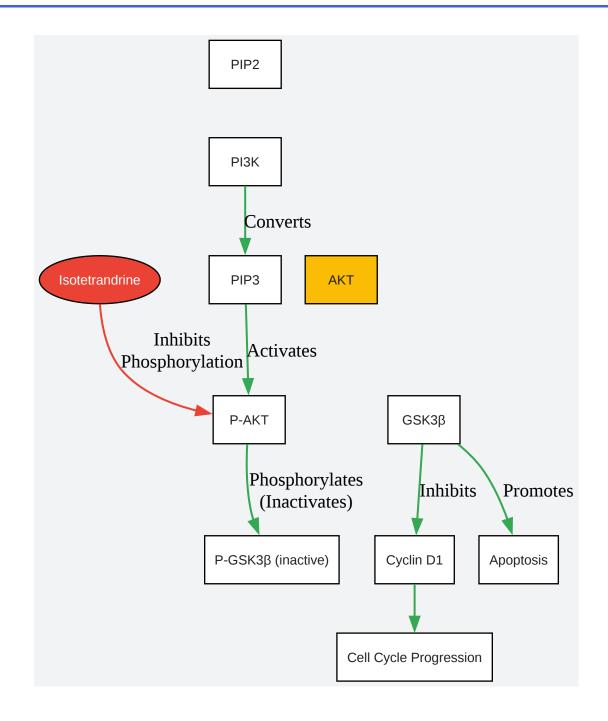












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